3-Amino-2-methyl-1-(thiophen-2-YL)propan-1-OL
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Overview
Description
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols under controlled conditions . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active thiophene compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure with a methylamino group instead of an amino group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiophene ring.
Uniqueness
3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-2-methyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3 |
InChI Key |
GDSMAGONKOZVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CS1)O |
Origin of Product |
United States |
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